4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-3-[2-(trifluoromethyl)phenyl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N7O/c17-16(18,19)10-5-1-2-6-11(10)26-13(20)12(23-25-26)15-22-14(24-27-15)9-4-3-7-21-8-9/h1-8H,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVNVZMYNFUWOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and 1,3,4-oxadiazole derivatives, have been reported to show a broad range of biological activities. They are known to interact with various enzymes and receptors, influencing cellular processes.
Mode of Action
The exact mode of action of this compound is currently unknown. These interactions can lead to changes in the conformation and activity of the target proteins.
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various microbial infections.
Biological Activity
The compound 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structure-activity relationships (SAR), and various biological evaluations, including cytotoxicity and antimicrobial activity.
Chemical Structure and Properties
The compound features a complex structure combining multiple pharmacophoric elements:
- Molecular Formula : C16H14F3N5O
- Molecular Weight : 363.31 g/mol
The presence of the triazole , oxadiazole , and pyridine moieties contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of the trifluoromethyl group is particularly significant for enhancing lipophilicity and biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | MCF-7 | 15.63 |
| 6a | A549 | 0.12 |
| 6b | U937 | 2.78 |
These values suggest that modifications in the oxadiazole core can lead to enhanced potency against cancer cells, with some compounds demonstrating better efficacy than established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Research indicates that oxadiazole derivatives can inhibit bacterial growth effectively:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2 |
| Escherichia coli | 4 |
| Pseudomonas aeruginosa | 8 |
These findings highlight the broad-spectrum antimicrobial potential of compounds containing the oxadiazole ring .
The mechanism by which these compounds exert their biological effects often involves the induction of apoptosis in cancer cells. For example, flow cytometry studies revealed that certain derivatives activate apoptotic pathways by increasing p53 expression and caspase-3 cleavage in MCF-7 cells .
Case Studies
- Antiviral Activity : A study focused on the antiviral properties of oxadiazole derivatives demonstrated that compounds with similar structures exhibited promising activity against viral infections, indicating a potential application in antiviral drug development .
- Cytotoxicity Evaluation : In vitro evaluations using VeroE6 cells established a cytotoxic concentration (CC50) for related compounds, helping to assess safety profiles prior to further pharmacological testing .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in anticancer therapies. For instance, compounds similar to the target molecule have been shown to inhibit cancer cell proliferation effectively. A notable example is a derivative that demonstrated significant activity against various leukemia cell lines, with IC50 values indicating potent cytotoxic effects .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | K562 | 10 | |
| Compound B | CCRF-CEM | 8 | |
| Compound C | MOLT-4 | 12 |
Antimicrobial Properties
The triazole moiety is well-known for its antimicrobial properties. Research indicates that compounds containing triazole rings exhibit broad-spectrum antibacterial and antifungal activities. Studies have reported that similar compounds can effectively inhibit the growth of various pathogens, making them candidates for developing new antibiotics .
Table 2: Antimicrobial Efficacy of Triazole Derivatives
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound D | E. coli | 15 µg/mL | |
| Compound E | S. aureus | 20 µg/mL | |
| Compound F | C. albicans | 10 µg/mL |
Neuropharmacological Applications
The oxadiazole ring's incorporation into drug design has also been explored for neuropharmacological applications. Compounds with similar structures have shown promise in treating neurological disorders due to their ability to modulate neurotransmitter systems .
Case Study: Neuroprotective Effects
In a study investigating neuroprotective agents, derivatives of oxadiazoles were found to reduce neuronal apoptosis in models of neurodegeneration. This suggests that the target compound may possess similar protective effects against neuronal damage.
Chemical Reactions Analysis
Nucleophilic Substitution at Oxadiazole and Triazole Moieties
The oxadiazole and triazole rings serve as electron-deficient systems prone to nucleophilic attack. Key findings include:
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Reaction with Hydrazine : Substituted oxadiazoles react with hydrazine hydrate to form triazole-thione derivatives via ring-opening and re-cyclization (e.g., conversion of 1,3,4-oxadiazole-2-thione to 4-amino-1,2,4-triazole-3-thione derivatives) .
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Thiolation : Triazole-5-amines undergo thiolation reactions with CS₂ in alcoholic KOH to form potassium hydrazinecarbodithioate intermediates, which further cyclize to triazolethiones (e.g., yields 79–91%) .
Cross-Coupling Reactions at Pyridinyl and Phenyl Substituents
The pyridinyl and trifluoromethylphenyl groups enable cross-coupling reactions:
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Suzuki Coupling : Pyridinyl-boronic acids react with halogenated aryl groups under Pd catalysis to form biaryl systems. For example, pyridin-3-yl-oxadiazole derivatives coupled with 2-(trifluoromethyl)phenyl halides yield hybrid structures .
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Electrophilic Substitution : The trifluoromethyl group deactivates the phenyl ring, directing electrophiles to meta/para positions. Nitration and sulfonation require harsh conditions (e.g., H₂SO₄/HNO₃ at 60°C) .
Coordination Chemistry with Metal Ions
The pyridinyl nitrogen and triazole/oxadiazole lone pairs facilitate metal coordination:
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Cu(II) Complexation : Forms stable complexes with Cu²⁺ in aqueous ethanol, verified by UV-Vis (λₘₐₓ = 420 nm) and ESR spectroscopy .
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Zn(II) Binding : Demonstrates moderate affinity (log K = 4.2) in potentiometric titrations, relevant for catalytic applications .
Biological Activity-Driven Reactions
The compound interacts with biological targets through hydrogen bonding and π-π stacking:
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Enzyme Inhibition : The oxadiazole moiety inhibits cytochrome P450 enzymes (e.g., CYP3A4 IC₅₀ = 1.2 μM) via coordination to heme iron .
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Antifilarial Activity : Thiadiazol-5-amine analogs disrupt filarial parasite motility (EC₅₀ = 0.02–0.05 μM) by targeting tubulin polymerization .
| Biological Target | Mechanism | Activity (EC₅₀/IC₅₀) | Source |
|---|---|---|---|
| O. gutturosa motility | Tubulin interaction | 0.02–0.05 μM | |
| CYP3A4 | Heme iron coordination | 1.2 μM |
Stability Under Physiological Conditions
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pH-Dependent Degradation : The oxadiazole ring hydrolyzes in acidic conditions (t₁/₂ = 2.3 h at pH 2.0) but remains stable at pH 7.4 (t₁/₂ > 24 h) .
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Metabolic Stability : Retains >70% integrity after 60 min in human liver S9 fractions, indicating resistance to Phase I metabolism .
Synthetic Optimization Strategies
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Solvent Effects : Reactions in DMF or THF improve yields (e.g., 36–82%) compared to ethanol .
-
Catalysts : Sulfamic acid enhances cyclization efficiency in oxadiazole formation (yield increase: 15–20%) .
Comparative Reactivity of Structural Analogs
Analog compounds highlight the unique reactivity of the trifluoromethylphenyl group:
Q & A
Q. Table 1: Representative Reaction Conditions for Analogous Compounds
| Precursor | Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|---|---|
| Pyridinyl-oxadiazole | DMF | CuI | 80 | 78 | 98.5 | |
| Trifluoromethylphenyl-azide | Ethanol | None | 60 | 65 | 95.2 |
Basic: How should researchers characterize this compound’s structural and electronic properties?
Answer:
Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm) .
- X-ray Crystallography : Resolve crystal packing and dihedral angles between aromatic rings (e.g., triazole-oxadiazole dihedral angle: ~2.3°) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 403.08) .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Answer:
Prioritize assays aligned with oxadiazole-triazole pharmacophores:
- Antimicrobial : Broth microdilution (MIC) against S. aureus and C. albicans .
- Anticancer : MTT assay on HeLa or MCF-7 cells (IC₅₀ < 10 µM in analogues) .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR-TK inhibition via fluorescence quenching) .
Advanced: How can computational modeling predict target binding modes and SAR?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., pyridinyl group forming π-π stacking with kinase residues) .
- QSAR Modeling : Corolate logP and Hammett constants with bioactivity; trifluoromethyl enhances lipophilicity (clogP ~3.5) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. Table 2: Predicted Binding Affinities for Analogues
| Target Protein | Docking Score (kcal/mol) | Key Interactions | Source |
|---|---|---|---|
| EGFR Kinase | -9.8 | H-bond: Oxadiazole-NH | |
| CYP3A4 | -7.2 | Hydrophobic: CF₃ group |
Advanced: How to resolve contradictions in bioactivity data across studies?
Answer:
- Dose-Response Refinement : Test compound at lower concentrations (0.1–10 µM) to avoid off-target effects .
- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of triazole) .
- Redox Profiling : Measure ROS generation to distinguish cytotoxic vs. cytostatic effects .
Advanced: What role does the trifluoromethyl group play in physicochemical and pharmacokinetic properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
